

Head-to-Head Comparison of Synthesis Methods for (2R,3S)-E1R

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent synthetic methods for obtaining **(2R,3S)-E1R**, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide. **(2R,3S)-E1R** is a positive allosteric modulator of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, and is of significant interest for its potential therapeutic applications in neuroscience. The methods compared are an asymmetric synthesis involving a Michael addition and a route based on the alkylation of a pre-formed lactam ring.

Data Presentation

The following table summarizes the quantitative data associated with the key steps in each synthetic method, providing a clear comparison of their efficiency and stereochemical control.



Parameter	Method 1: Asymmetric Michael Addition	Method 2: N-Alkylation of a Pre-formed Lactam
Starting Materials	2-Nitroprop-1-enylbenzene, Diethyl malonate	(4R,5S)-5-Methyl-4- phenylpyrrolidin-2-one
Key Reactions	Asymmetric Michael addition, Reductive cyclization, N- alkylation with 2- bromoacetamide	N-alkylation with ethyl chloroacetate, Ammonolysis
Chiral Control	Achieved via asymmetric catalysis in the Michael addition and subsequent diastereomeric separation.	Requires a pre-existing chiral lactam.
Overall Yield	Not explicitly stated, but individual step yields are provided.	Not explicitly stated for the specific stereoisomer, but the analogous reaction on a similar substrate has a reported yield of 50% over two steps.
Key Intermediates	Methyl erythro- and threo-4- nitro-3-phenylpentanoate, (4R,5S)-5-Methyl-4- phenylpyrrolidin-2-one	(4R,5S)-1-(2-ethoxy-2- oxoethyl)-5-methyl-4- phenylpyrrolidin-2-one
Purification	Chromatographic separation of diastereomers is a critical step.	Standard purification techniques.

Experimental Protocols

Method 1: Asymmetric Michael Addition and Subsequent Cyclization

This method, as detailed by Veinberg et al. (2013), builds the chiral pyrrolidinone core through an asymmetric reaction, ensuring control over the stereochemistry from an early stage.

Step 1: Asymmetric Michael Addition of Diethyl Malonate to 2-Nitroprop-1-enylbenzene



- Description: This initial step establishes the two adjacent chiral centers in the molecule through a nickel(II)-catalyzed asymmetric Michael addition.
- Protocol: To a solution of a chiral ligand (e.g., a derivative of (S,S)-cyclohexane-1,2-diamine) and Ni(OAc)₂·4H₂O in a suitable solvent such as THF, diethyl malonate is added, followed by the addition of 2-nitroprop-1-enylbenzene. The reaction is stirred at a controlled temperature until completion. The resulting diastereomeric mixture of diethyl 2-((R)-1-phenyl-2-nitropropyl)malonate and diethyl 2-((S)-1-phenyl-2-nitropropyl)malonate is then separated by column chromatography.

Step 2: Reductive Cyclization to form (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one

- Description: The separated nitro-diester is then converted to the corresponding lactam via a reductive cyclization.
- Protocol: The purified nitro-diester is dissolved in a solvent mixture (e.g., acetic acid and water) and subjected to reduction. A common method involves the use of a reducing agent like iron powder. The reaction mixture is heated, and upon completion, the product, (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one, is extracted and purified.

Step 3: N-Alkylation with 2-Bromoacetamide

- Description: The final step involves the attachment of the acetamide side chain to the nitrogen of the lactam ring.
- Protocol: The chiral lactam is dissolved in an aprotic solvent like DMF, and a base such as sodium hydride is added to form the corresponding anion. 2-Bromoacetamide is then added, and the reaction mixture is stirred until the starting material is consumed. The final product, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is then isolated and purified. [1][2][3]

Method 2: N-Alkylation of a Pre-formed Lactam

This approach utilizes a pre-synthesized chiral lactam and focuses on the efficient attachment of the side chain. The protocol for the N-alkylation and amidation steps is adapted from the synthesis of a similar compound, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, as described by Goldin et al. (1982).



Step 1: N-Alkylation of (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one with Ethyl Chloroacetate

- Description: This step introduces the ester precursor of the acetamide side chain onto the lactam nitrogen.
- Protocol: (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one (which can be synthesized via Method
 1) is dissolved in an inert solvent like benzene. Sodium metal is added, and the mixture is
 heated to form the sodium salt of the lactam. After cooling, an excess of ethyl chloroacetate
 is added, and the reaction is heated. The resulting ethyl ester, (4R,5S)-1-(2-ethoxy-2oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one, is isolated by distillation under reduced
 pressure.

Step 2: Ammonolysis of the Ester

- Description: The ester intermediate is converted to the final acetamide product by treatment with ammonia.
- Protocol: The purified ethyl ester is treated with an aqueous solution of ammonia. The mixture is stirred, and upon completion of the reaction, the product, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is isolated and purified.

Mandatory Visualization

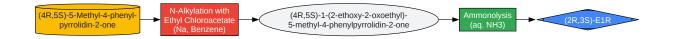
The following diagrams illustrate the synthetic workflows and the biological context of **(2R,3S)-E1R**.



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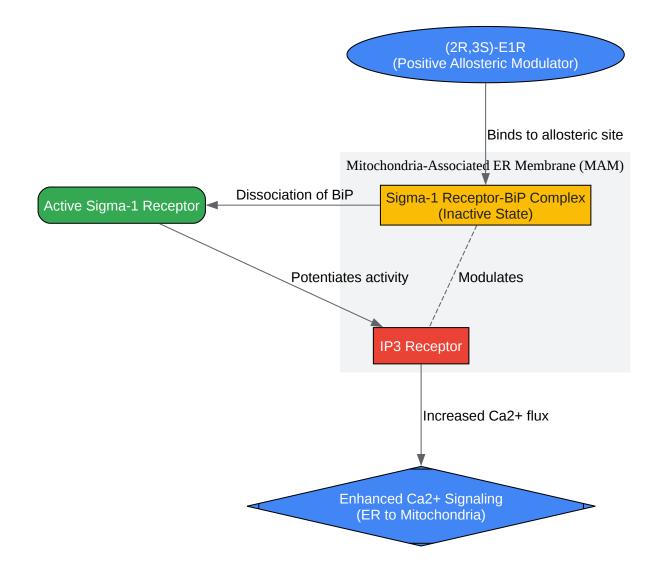
Caption: Workflow for the Asymmetric Michael Addition Synthesis of (2R,3S)-E1R.





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Caption: Workflow for the N-Alkylation Synthesis of (2R,3S)-E1R.





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Caption: Simplified Signaling Pathway of the Sigma-1 Receptor Modulated by (2R,3S)-E1R.

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